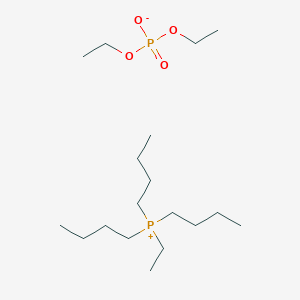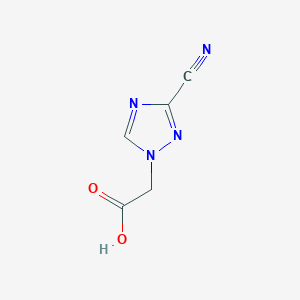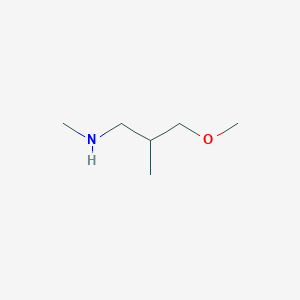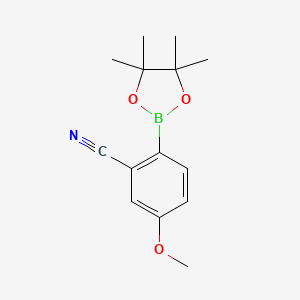![molecular formula C13H11N3O7 B1427347 Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro- CAS No. 1001852-10-3](/img/structure/B1427347.png)
Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-
Descripción general
Descripción
“Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-” is a chemical compound with the molecular formula C13H11N3O7 . It is also known by other names such as “2-[(2,6-dioxopiperidin-3-yl)carbamoyl]-3-nitrobenzoic acid” and "Pomalidomide Impurity 37" . The molecular weight of this compound is 321.24 g/mol .
Synthesis Analysis
The synthesis of piperidone derivatives, such as “Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-”, has been a subject of interest due to their unique biochemical properties . Piperidones serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones are prepared from a domino reaction of aldehyde, ketone, and ammonium acetate in alcohol by reflux heating on a water bath for 6 hours, or even 1 day .Molecular Structure Analysis
The molecular structure of “Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-” consists of 23 heavy atoms . The compound has a complexity of 556 and a topological polar surface area of 158 Ų . The compound has 3 hydrogen bond donors and 7 hydrogen bond acceptors .Physical and Chemical Properties Analysis
“Benzoic acid,2-[[(2,6-dioxo-3-piperidinyl)amino]carbonyl]-3-nitro-” has a molecular weight of 321.24 g/mol, an exact mass of 321.05969970 g/mol, and a monoisotopic mass of 321.05969970 g/mol . It has a topological polar surface area of 158 Ų, a heavy atom count of 23, and a complexity of 556 . The compound has 3 hydrogen bond donors, 7 hydrogen bond acceptors, and 3 rotatable bonds .Aplicaciones Científicas De Investigación
Crystallography and Magnetism
Research on derivatives similar to benzoic acid, such as 3-(N-tert-butyl-N-aminoxyl)benzoic acid, has explored their crystallographic and magnetic properties. These studies reveal the compound's ability to form specific crystal structures and exhibit antiferromagnetic behaviors at lower temperatures. Such characteristics are essential for understanding the material's potential in developing magnetic storage media and sensors (Baskett & Lahti, 2005).
Chemical Synthesis and Modifications
Benzoic acid derivatives are pivotal in chemical synthesis, serving as precursors or intermediates for more complex molecules. For example, the preparation of anionic active ester derivatives of amino acids using benzyloxycarbonyl amino acids and benzoic acid derivatives showcases their role in peptide synthesis and modification. These processes are crucial for the development of pharmaceuticals and bioactive compounds (Stewart, 1979).
Antiparasitic Properties
In the realm of pharmacology, certain benzoic acid derivatives have been investigated for their antiparasitic properties against species like Leishmania infantum and Trichomonas vaginalis. This research underscores the potential of benzoic acid derivatives in treating parasitic infections, offering insights into the structure-activity relationships that govern their antiprotozoal efficacy (Delmas et al., 2002).
Mecanismo De Acción
Target of Action
Similar compounds have been known to target proteins likeCarbonic Anhydrase II (hCAII) . The role of hCAII is to catalyze the reversible conversion of carbon dioxide to bicarbonate and protons, a reaction that is fundamental to many biological processes.
Mode of Action
It’s suggested that this compound may deplete hcaii through a mechanism similar to previously reportedCRBN-recruiting heterobifunctional degraders . This implies that the compound might bind to its target protein and lead to its degradation, thereby modulating the biological processes associated with the target.
Pharmacokinetics
It’s known that the compound has amolecular weight of 321.25 , which is within the acceptable range for good bioavailability according to Lipinski’s rule of five
Result of Action
Based on its potential mode of action, it can be inferred that the compound may lead to thedegradation of its target protein , thereby modulating the associated biological processes .
Action Environment
It’s known that the compound should be stored at2-8°C , suggesting that temperature could be a factor influencing its stability
Propiedades
IUPAC Name |
2-[(2,6-dioxopiperidin-3-yl)carbamoyl]-3-nitrobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O7/c17-9-5-4-7(11(18)15-9)14-12(19)10-6(13(20)21)2-1-3-8(10)16(22)23/h1-3,7H,4-5H2,(H,14,19)(H,20,21)(H,15,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJBBSSDUGPALM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1NC(=O)C2=C(C=CC=C2[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1,2-Pyrrolidinedicarboxylic acid, 4-[(3-chloro-7-methoxy-2-quinoxalinyl)oxy]-, 1-(1,1-dimethylethyl) 2-methyl ester,(2S,4R)-](/img/structure/B1427275.png)
![(1R,3R,5S)-rel-6,6-difluorobicyclo[3.1.0]hexan-3-ol](/img/structure/B1427277.png)


![6-Bromothiazolo[4,5-b]pyridin-2-amine](/img/structure/B1427284.png)

![2-Chloro-5-[(2,2-dimethylpropanoylamino)-methyl]-benzoic acid](/img/structure/B1427287.png)
